Cas no 1805618-25-0 (Methyl 2-(difluoromethyl)-4-fluoro-3-methylpyridine-5-acetate)

Methyl 2-(difluoromethyl)-4-fluoro-3-methylpyridine-5-acetate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-(difluoromethyl)-4-fluoro-3-methylpyridine-5-acetate
-
- インチ: 1S/C10H10F3NO2/c1-5-8(11)6(3-7(15)16-2)4-14-9(5)10(12)13/h4,10H,3H2,1-2H3
- InChIKey: RZAUUSZIRSGSMV-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C)C(C(F)F)=NC=C1CC(=O)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 250
- トポロジー分子極性表面積: 39.2
- 疎水性パラメータ計算基準値(XlogP): 1.8
Methyl 2-(difluoromethyl)-4-fluoro-3-methylpyridine-5-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029033222-250mg |
Methyl 2-(difluoromethyl)-4-fluoro-3-methylpyridine-5-acetate |
1805618-25-0 | 95% | 250mg |
$1,078.00 | 2022-04-01 | |
Alichem | A029033222-1g |
Methyl 2-(difluoromethyl)-4-fluoro-3-methylpyridine-5-acetate |
1805618-25-0 | 95% | 1g |
$3,155.55 | 2022-04-01 | |
Alichem | A029033222-500mg |
Methyl 2-(difluoromethyl)-4-fluoro-3-methylpyridine-5-acetate |
1805618-25-0 | 95% | 500mg |
$1,668.15 | 2022-04-01 |
Methyl 2-(difluoromethyl)-4-fluoro-3-methylpyridine-5-acetate 関連文献
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Jiawei He,Hongqin Yang,Shanshan Li,Kailin Xu,Qing Wang,Yanmei Huang,Hui Li RSC Adv., 2016,6, 61119-61128
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
Related Articles
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
Methyl 2-(difluoromethyl)-4-fluoro-3-methylpyridine-5-acetateに関する追加情報
Methyl 2-(difluoromethyl)-4-fluoro-3-methylpyridine-5-acetate (CAS No. 1805618-25-0): A Comprehensive Overview
Methyl 2-(difluoromethyl)-4-fluoro-3-methylpyridine-5-acetate, identified by its CAS number 1805618-25-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the pyridine family, a class of heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of multiple fluorine atoms and a difluoromethyl group in its molecular structure endows it with unique chemical properties that make it a promising candidate for various therapeutic applications.
The molecular structure of Methyl 2-(difluoromethyl)-4-fluoro-3-methylpyridine-5-acetate can be described as a pyridine ring substituted with a methyl group at the 3-position, an acetate moiety at the 5-position, and fluorine atoms at the 4- and 2-positions. The introduction of fluorine atoms into the molecule enhances its lipophilicity and metabolic stability, which are crucial factors in drug design. Additionally, the difluoromethyl group contributes to the compound's binding affinity and selectivity, making it an attractive scaffold for developing novel pharmaceutical agents.
In recent years, there has been a growing interest in fluorinated pyridines due to their potential in modulating enzyme activity and receptor binding. Studies have shown that the fluorine atoms can influence the electronic properties of the molecule, leading to improved pharmacokinetic profiles. For instance, the presence of fluorine at the 4-position can enhance the compound's ability to cross the blood-brain barrier, which is essential for treating central nervous system disorders. Similarly, the difluoromethyl group can increase metabolic stability by preventing rapid degradation by enzymatic pathways.
One of the most compelling aspects of Methyl 2-(difluoromethyl)-4-fluoro-3-methylpyridine-5-acetate is its versatility in drug development. Researchers have explored its potential in various therapeutic areas, including oncology, inflammation, and infectious diseases. In oncology, for example, fluorinated pyridines have been investigated for their ability to inhibit kinase enzymes that are overexpressed in cancer cells. The structural features of this compound make it a suitable candidate for designing kinase inhibitors with high specificity and low toxicity.
Furthermore, Methyl 2-(difluoromethyl)-4-fluoro-3-methylpyridine-5-acetate has shown promise in treating inflammatory diseases. Studies have demonstrated that fluorinated pyridines can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The presence of multiple fluorine atoms enhances the compound's ability to interact with these enzymes, leading to reduced inflammation and pain relief. This makes it a potential candidate for developing novel anti-inflammatory drugs with improved efficacy and safety profiles.
The compound's potential in combating infectious diseases is also noteworthy. Fluorinated pyridines have been found to exhibit antimicrobial properties by interfering with bacterial cell wall synthesis and DNA replication. Methyl 2-(difluoromethyl)-4-fluoro-3-methylpyridine-5-acetate, with its unique structural features, could be developed into new antibiotics or antiviral agents to address emerging infectious threats. The ability of this compound to disrupt microbial pathogens while minimizing harm to host cells makes it an attractive option for future therapeutic interventions.
From a synthetic chemistry perspective, Methyl 2-(difluoromethyl)-4-fluoro-3-methylpyridine-5-acetate presents interesting challenges and opportunities. The synthesis of fluorinated compounds often requires specialized techniques due to the reactivity and sensitivity of fluorine atoms. However, advances in synthetic methodologies have made it possible to incorporate fluorine into complex molecular frameworks with high precision. Researchers have developed innovative approaches for introducing difluoromethyl groups into organic molecules, which has opened up new avenues for drug discovery.
The industrial production of Methyl 2-(difluoromethyl)-4-fluoro-3-methylpyridine-5-acetate also plays a crucial role in pharmaceutical development. Efficient synthetic routes are essential for large-scale production while maintaining high purity standards. Manufacturers must adhere to stringent quality control measures to ensure that the final product meets regulatory requirements for pharmaceutical use. Collaborative efforts between chemists, engineers, and regulatory experts are necessary to optimize production processes and ensure consistency in quality.
The future prospects of Methyl 2-(difluoromethyl)-4-fluoro-3-methylpyridine-5-acetate are promising as research continues to uncover new applications and therapeutic potentials. Ongoing studies aim to further refine its pharmacological properties and explore its interactions with biological targets. By leveraging cutting-edge technologies such as computational modeling and high-throughput screening, scientists can accelerate the discovery of novel drug candidates derived from this compound.
In conclusion, Methyl 2-(difluoromethyl)-4-fluoro-3-methylpyridine-5-acetate (CAS No. 1805618-25-0) is a versatile and innovative compound with significant potential in pharmaceutical research and development. Its unique structural features make it an attractive scaffold for designing drugs with improved efficacy, selectivity, and metabolic stability. As research progresses, this compound is expected to play a vital role in addressing various therapeutic challenges and improving patient outcomes worldwide.
1805618-25-0 (Methyl 2-(difluoromethyl)-4-fluoro-3-methylpyridine-5-acetate) 関連製品
- 1797152-07-8(1-chloro-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]isoquinoline-3-carboxamide)
- 2229335-86-6(tert-butyl N-methyl-N-(3-methyl-1-oxo-3-phenylbutan-2-yl)carbamate)
- 2751621-73-3(2-(Bromodifluoromethyl)-1,3-oxazole-4-carboxylic acid)
- 1805558-25-1(2-(3-Bromo-5-nitropyridin-2-yl)-2-hydroxyacetic acid)
- 1807075-40-6(3-Bromo-2-cyano-6-ethylphenylacetic acid)
- 1511688-45-1(2-amino-1-(4-benzylmorpholin-2-yl)ethan-1-ol)
- 1227585-09-2(5-Methoxy-6-(pyridin-4-yl)picolinaldehyde)
- 512809-84-6(2-(3-Methyl-1H-pyrazol-1-yl)acetohydrazide)
- 1487423-18-6(1-2-(2-nitrophenyl)ethylcyclopropan-1-amine)
- 1465737-86-3(2-(2-methylidenebutyl)cycloheptan-1-ol)




